CDK9 Inhibition Potency
When incorporated into a larger molecular framework, the 1-cyclopentylpiperazin-2-one scaffold contributes to potent CDK9 inhibition. A derivative from a 2023 patent exhibits an IC50 of 6 nM against CDK9/Cyclin T1 . This compares favorably to a related compound from a 2021 study, which showed an IC50 of 27 nM for CDK7, indicating that the cyclopentyl-piperazinone core can be tuned for high potency .
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 6 nM (for a derivative incorporating 1-cyclopentylpiperazin-2-one) |
| Comparator Or Baseline | 27 nM (for a related compound from a 2021 study) |
| Quantified Difference | 4.5-fold lower IC50 (higher potency) |
| Conditions | In vitro kinase assay with human CDK9/Cyclin T1, 20 min preincubation, 2 hr measurement |
Why This Matters
This demonstrates the potential of the 1-cyclopentylpiperazin-2-one scaffold to yield high-potency CDK inhibitors, a key differentiator for drug discovery programs.
- [1] BindingDB BDBM50593922. (2023). IC50: 6nM for CDK9/Cyclin T1 inhibition. View Source
- [2] BindingDB BDBM50539712. (2021). IC50: 27nM for CDK7 inhibition. View Source
